molecular formula C6H7N3O2 B6279588 2-(pyrimidin-2-yloxy)acetamide CAS No. 1849297-11-5

2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B6279588
CAS No.: 1849297-11-5
M. Wt: 153.1
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Description

2-(Pyrimidin-2-yloxy)acetamide is a heterocyclic organic compound that features a pyrimidine ring attached to an acetamide group via an oxygen atom. Compounds containing pyrimidine rings are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the acetamide group further enhances its potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of pyrimidine derivatives with acetamide under specific conditions. One common method is the nucleophilic substitution reaction where a pyrimidine derivative reacts with an acetamide derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yloxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-(Pyrimidin-2-yloxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yloxy)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(Pyrimidin-4-yloxy)acetamide: Similar structure but with the oxygen atom attached to the 4-position of the pyrimidine ring.

    2-(Pyrimidin-2-yloxy)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.

Uniqueness

2-(Pyrimidin-2-yloxy)acetamide is unique due to its specific substitution pattern and the presence of both the pyrimidine ring and the acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1849297-11-5

Molecular Formula

C6H7N3O2

Molecular Weight

153.1

Purity

95

Origin of Product

United States

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